molecular formula C13H20Cl3N3O B2660984 3-(4-AMINOPIPERIDIN-1-YL)-1-(6-CHLOROPYRIDIN-3-YL)PROPAN-1-ONE DIHYDROCHLORIDE CAS No. 1958100-62-3

3-(4-AMINOPIPERIDIN-1-YL)-1-(6-CHLOROPYRIDIN-3-YL)PROPAN-1-ONE DIHYDROCHLORIDE

Cat. No.: B2660984
CAS No.: 1958100-62-3
M. Wt: 340.67
InChI Key: COTOXJCBLRGMTR-UHFFFAOYSA-N
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Description

3-(4-AMINOPIPERIDIN-1-YL)-1-(6-CHLOROPYRIDIN-3-YL)PROPAN-1-ONE DIHYDROCHLORIDE is a chemical compound with a complex structure that includes an aminopiperidine group and a chloropyridine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-AMINOPIPERIDIN-1-YL)-1-(6-CHLOROPYRIDIN-3-YL)PROPAN-1-ONE DIHYDROCHLORIDE typically involves multiple steps, including the formation of the aminopiperidine and chloropyridine intermediates, followed by their coupling. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-(4-AMINOPIPERIDIN-1-YL)-1-(6-CHLOROPYRIDIN-3-YL)PROPAN-1-ONE DIHYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine.

Scientific Research Applications

3-(4-AMINOPIPERIDIN-1-YL)-1-(6-CHLOROPYRIDIN-3-YL)PROPAN-1-ONE DIHYDROCHLORIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-(4-AMINOPIPERIDIN-1-YL)-1-(6-CHLOROPYRIDIN-3-YL)PROPAN-1-ONE DIHYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other aminopiperidine and chloropyridine derivatives, which may have comparable structures but differ in their specific functional groups or substituents.

Properties

IUPAC Name

3-(4-aminopiperidin-1-yl)-1-(6-chloropyridin-3-yl)propan-1-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O.2ClH/c14-13-2-1-10(9-16-13)12(18)5-8-17-6-3-11(15)4-7-17;;/h1-2,9,11H,3-8,15H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTOXJCBLRGMTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CCC(=O)C2=CN=C(C=C2)Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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